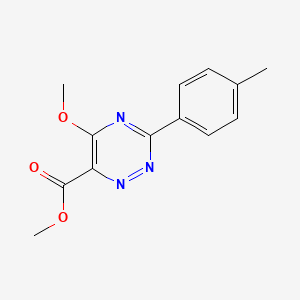

Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

CAS No.: 126542-67-4

Cat. No.: VC4737455

Molecular Formula: C13H13N3O3

Molecular Weight: 259.265

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126542-67-4 |

|---|---|

| Molecular Formula | C13H13N3O3 |

| Molecular Weight | 259.265 |

| IUPAC Name | methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate |

| Standard InChI | InChI=1S/C13H13N3O3/c1-8-4-6-9(7-5-8)11-14-12(18-2)10(15-16-11)13(17)19-3/h4-7H,1-3H3 |

| Standard InChI Key | YZCFCUXTDSAIDU-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NC(=C(N=N2)C(=O)OC)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate (CAS: 126542-67-4) has the molecular formula C₁₃H₁₃N₃O₃ and a molecular weight of 259.265 g/mol . The IUPAC name reflects its substitution pattern: a methoxy group at position 5, a 4-methylphenyl group at position 3, and a methyl ester at position 6.

Key Structural Features:

-

Triazine Core: A six-membered ring with three nitrogen atoms at positions 1, 2, and 4.

-

Substituents:

Spectroscopic and Physical Data

While solubility data are unavailable, the compound’s structure suggests moderate polarity, likely soluble in organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Spectroscopic characterization includes:

-

IR: Stretching vibrations for ester (C=O, ~1700 cm⁻¹), methoxy (C-O, ~1250 cm⁻¹), and triazine ring (C=N, ~1600 cm⁻¹) .

-

NMR:

Synthetic Methodologies

General Approaches to 1,2,4-Triazine Derivatives

The synthesis of 1,2,4-triazines typically involves cyclization reactions or functionalization of pre-formed triazine cores. Common strategies include:

-

Condensation Reactions: Between hydrazines and carbonyl compounds .

-

Nucleophilic Aromatic Substitution: Introducing substituents via displacement of leaving groups (e.g., chloro, thio) .

Proposed Synthesis of Methyl 5-Methoxy-3-(4-Methylphenyl)-1,2,4-Triazine-6-Carboxylate

While no explicit synthesis is documented, a plausible route involves:

-

Formation of the Triazine Core:

-

Functionalization:

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Hydrazine, THF, 20°C | 60–70% | |

| Methoxylation | NaOMe, DMF, 80°C | 50–60% | |

| Esterification | MeOH, H₂SO₄, reflux | 75–85% |

Comparative Analysis with Related Compounds

Structural Analogues

| Compound | Substituents | Bioactivity |

|---|---|---|

| Metamitron | 4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one | Herbicide |

| Ethyl 5-Chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate | Chloro, methylthio | Antimicrobial |

| 3,6-Dichloro-5-methoxy-1,2,4-triazine | Dichloro, methoxy | Intermediate for agrochemicals |

Structure-Activity Relationships (SAR)

-

Methoxy Group: Enhances solubility and metabolic stability .

-

Methylphenyl Group: Increases lipophilicity, improving membrane permeability.

-

Ester Functionality: Hydrolyzable to carboxylic acid, enabling prodrug strategies .

Challenges and Future Directions

Knowledge Gaps

-

Synthetic Optimization: Current routes lack yield and selectivity data.

-

Biological Profiling: No in vitro or in vivo studies exist for this compound.

-

Toxicity: Safety profiles remain uncharacterized.

Recommended Studies

-

Synthetic Scale-Up: Optimize reaction conditions for industrial production.

-

High-Throughput Screening: Evaluate bioactivity against pathogen panels.

-

ADMET Studies: Assess pharmacokinetics and toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume